molecular formula C19H18F3N3O3S B2920998 2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-(trifluoromethoxy)benzyl)acetamide CAS No. 1396878-63-9

2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-(trifluoromethoxy)benzyl)acetamide

Cat. No. B2920998
CAS RN: 1396878-63-9
M. Wt: 425.43
InChI Key: CHNXJRLCTGHMMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of benzothiazole, which is a heterocyclic compound. Benzothiazoles are known for their diverse biological activities and are used in medicinal chemistry .

Scientific Research Applications

Synthesis and Anticancer Activity

  • A study highlighted the synthesis and evaluation of anticancer activity for novel 4-thiazolidinones containing a benzothiazole moiety. Compounds showed anticancer activity across various cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers. One compound, in particular, exhibited significant activity with average logGI(50) and logTGI values, indicating its potential as an anticancer agent (Havrylyuk et al., 2010).

Antibacterial and Antimicrobial Applications

  • Research on Zn(II) compounds of Schiff bases derived from benzothiazoles demonstrated antibacterial properties against pathogenic bacterial species such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. This indicates a potential use of these compounds in antibacterial applications (Mahmood-ul-hassan et al., 2002).

Photodynamic Therapy for Cancer Treatment

  • The synthesis and characterization of new zinc phthalocyanine substituted with benzenesulfonamide derivative groups, including Schiff base, showed high singlet oxygen quantum yield. These properties make it a promising candidate for Type II photosensitizers in photodynamic therapy for cancer treatment (Pişkin et al., 2020).

Anticonvulsant Agents

  • Another study focused on the synthesis of azoles incorporating a sulfonamide moiety, demonstrating that several compounds showed protection against picrotoxin-induced convulsions. This highlights their potential as anticonvulsant agents (Farag et al., 2012).

Future Directions

Benzothiazoles and their derivatives are a topic of ongoing research due to their wide range of biological activities. Future research could explore the potential uses of this compound in medicinal chemistry .

properties

IUPAC Name

2-[(4-methoxy-1,3-benzothiazol-2-yl)-methylamino]-N-[[2-(trifluoromethoxy)phenyl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N3O3S/c1-25(18-24-17-14(27-2)8-5-9-15(17)29-18)11-16(26)23-10-12-6-3-4-7-13(12)28-19(20,21)22/h3-9H,10-11H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHNXJRLCTGHMMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NCC1=CC=CC=C1OC(F)(F)F)C2=NC3=C(C=CC=C3S2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-(trifluoromethoxy)benzyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.